molecular formula C10H10N2O3 B6258457 methyl 4-methoxy-1H-indazole-7-carboxylate CAS No. 1427377-63-6

methyl 4-methoxy-1H-indazole-7-carboxylate

Cat. No. B6258457
CAS RN: 1427377-63-6
M. Wt: 206.2
InChI Key:
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Description

Methyl 4-methoxy-1H-indazole-7-carboxylate, or MMI, is a chemical compound that has been used in a variety of scientific research applications. It is a derivative of indazole, a heterocyclic aromatic organic compound, and is known to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Methyl 4-methoxy-1H-indazole-7-carboxylate has been used in a variety of scientific research applications, including studies of its biochemical and physiological effects. It has been used in studies of its effects on cancer, inflammation, and immune system function. It has also been used in studies of its effects on cell metabolism, cell proliferation, and apoptosis. In addition, MMI has been studied for its potential use in drug delivery systems and as an antioxidant.

Mechanism of Action

The mechanism of action of Methyl 4-methoxy-1H-indazole-7-carboxylate is not fully understood. However, it is believed to act as a modulator of cellular processes, affecting the activity of enzymes and receptors involved in various biochemical and physiological processes. In particular, it has been shown to modulate the activity of enzymes involved in the synthesis of prostaglandins, which are important mediators of inflammation and immune system function. In addition, it has been shown to modulate the activity of receptors involved in cell proliferation, apoptosis, and other cellular processes.
Biochemical and Physiological Effects
Methyl 4-methoxy-1H-indazole-7-carboxylate has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to have anti-inflammatory, anti-cancer, and antioxidant effects. It has also been shown to modulate the activity of enzymes and receptors involved in various biochemical and physiological processes, including those involved in the synthesis of prostaglandins, cell proliferation, and apoptosis. In addition, it has been shown to modulate the activity of enzymes involved in the metabolism of fatty acids, as well as those involved in the synthesis of cholesterol and other lipids.

Advantages and Limitations for Lab Experiments

Methyl 4-methoxy-1H-indazole-7-carboxylate has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and can be prepared in a variety of ways. In addition, it is relatively stable and has a long shelf life. However, it is also relatively expensive and may not be cost-effective for use in large-scale experiments. In addition, it is not very soluble in water, which may limit its use in certain types of experiments.

Future Directions

The potential future directions for research with Methyl 4-methoxy-1H-indazole-7-carboxylate are numerous. One potential direction is to further explore its anti-cancer and anti-inflammatory effects. In addition, further research could be conducted to explore its potential use in drug delivery systems and as an antioxidant. Furthermore, further research could be conducted to explore its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Finally, further research could be conducted to explore its potential use in the treatment of metabolic disorders, such as diabetes and obesity.

Synthesis Methods

Methyl 4-methoxy-1H-indazole-7-carboxylate is synthesized through a multi-step process. The first step involves the reaction of 4-methoxy-1H-indazole-7-carboxylic acid with methyl iodide, followed by reaction with sodium bicarbonate and sodium hydroxide. The next step involves the reaction of the resulting product with dimethylformamide, followed by reaction with sodium bicarbonate and sodium hydroxide. The final step involves the reaction of the resulting product with sodium hydroxide, followed by reaction with sodium bicarbonate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-methoxy-1H-indazole-7-carboxylate involves the reaction of 4-methoxy-1H-indazole-7-carboxylic acid with methanol in the presence of a dehydrating agent.", "Starting Materials": [ "4-methoxy-1H-indazole-7-carboxylic acid", "Methanol", "Dehydrating agent (e.g. thionyl chloride, phosphorus pentoxide)" ], "Reaction": [ "Step 1: Dissolve 4-methoxy-1H-indazole-7-carboxylic acid in methanol.", "Step 2: Add a dehydrating agent (e.g. thionyl chloride, phosphorus pentoxide) to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours.", "Step 4: Allow the reaction mixture to cool to room temperature.", "Step 5: Add water to the reaction mixture to quench the excess dehydrating agent.", "Step 6: Extract the product with an organic solvent (e.g. ethyl acetate).", "Step 7: Dry the organic layer over anhydrous sodium sulfate.", "Step 8: Concentrate the organic layer under reduced pressure to obtain the crude product.", "Step 9: Purify the crude product by column chromatography using a suitable solvent system (e.g. hexane/ethyl acetate) to obtain pure methyl 4-methoxy-1H-indazole-7-carboxylate." ] }

CAS RN

1427377-63-6

Product Name

methyl 4-methoxy-1H-indazole-7-carboxylate

Molecular Formula

C10H10N2O3

Molecular Weight

206.2

Purity

95

Origin of Product

United States

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